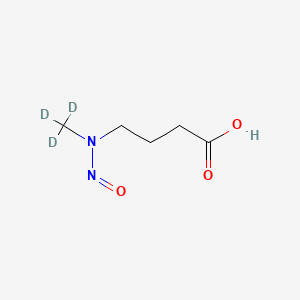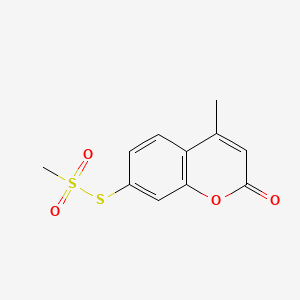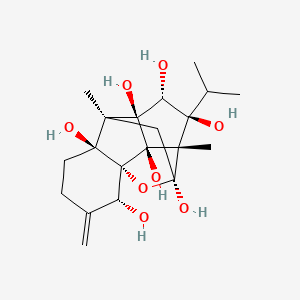
2-Acetoxy-2-methyl-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxy-2-methyl-1-propanol, also known as 2-(Acetyloxy)-2-methyl-1-propanol, is an organic compound with the molecular formula C6H12O3. It is a colorless to pale yellow liquid that is soluble in water and most organic solvents. This compound is used as a solvent, cleaning agent, and intermediate in the production of fragrances, pharmaceuticals, and pesticides .
Preparation Methods
2-Acetoxy-2-methyl-1-propanol can be synthesized through the esterification of 2-methyl-1-propanol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature of around 60-80°C and maintaining it for several hours to ensure complete conversion .
Chemical Reactions Analysis
2-Acetoxy-2-methyl-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-Acetoxy-2-methyl-1-propanol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: This compound is used in the preparation of buffer solutions and as a component in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, pesticides, and cleaning agents
Mechanism of Action
The mechanism of action of 2-Acetoxy-2-methyl-1-propanol involves its ability to act as a solvent and reactant in various chemical reactions. It can participate in esterification, oxidation, and reduction reactions, facilitating the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
2-Acetoxy-2-methyl-1-propanol can be compared with other similar compounds such as:
2-Methyl-1-propanol: A primary alcohol that can be esterified to form this compound.
2-Amino-2-methyl-1-propanol: An amine compound used in similar applications, such as buffer preparation and pharmaceutical synthesis.
2-Methyl-2-propanol: A tertiary alcohol with different reactivity and applications compared to this compound .
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
Properties
IUPAC Name |
(1-hydroxy-2-methylpropan-2-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(8)9-6(2,3)4-7/h7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOKHTMCBUZSOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B563248.png)







![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)


